piperidin-1-yl(1H-pyrazol-4-yl)methanone
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Overview
Description
Piperidin-1-yl(1H-pyrazol-4-yl)methanone is a compound that features a piperidine ring and a pyrazole ring connected via a methanone group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the pyrazole ring is a five-membered heterocycle with two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-1-yl(1H-pyrazol-4-yl)methanone typically involves the reaction of piperidine derivatives with pyrazole derivatives. One common method starts with the protection of the NH group of isonipecotic acid using di-tert-butyl dicarbonate (Boc) and sodium hydroxide (NaOH) to yield Boc-protected acid. This intermediate is then reacted with pyrazole derivatives under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl(1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrazole rings are modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Piperidin-1-yl(1H-pyrazol-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of piperidin-1-yl(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols . This inhibition can lead to various biological effects, such as reduced blood pressure and inflammation.
Comparison with Similar Compounds
Similar Compounds
Piperidin-1-yl(1H-pyrazol-1-yl)methanone: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrazole ring.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)piperidine: This compound contains a piperidine ring and a pyrazole ring but has additional substituents that alter its properties.
Properties
IUPAC Name |
piperidin-1-yl(1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-9(8-6-10-11-7-8)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLFBAXEWQBOIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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